molecular formula C21H22N6O B2840584 2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539818-46-7

2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2840584
CAS No.: 539818-46-7
M. Wt: 374.448
InChI Key: FKYKQHCJJBPVBM-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a dimethylamino group at the 4-position of the phenyl ring, a methyl group at position 5, and a phenyl group at position 5. Its carboxamide moiety at position 6 distinguishes it from ester or nitrile analogs.

Synthetic routes for such derivatives often employ multi-component reactions, as seen in and , where Biginelli-like heterocyclization or microwave-assisted methods yield carboxamide hybrids .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-13-17(19(22)28)18(14-7-5-4-6-8-14)27-21(23-13)24-20(25-27)15-9-11-16(12-10-15)26(2)3/h4-12,18H,1-3H3,(H2,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYKQHCJJBPVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 361481-12-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound.

  • Molecular Formula: C21H22N6O
  • Molecular Weight: 374.44 g/mol
  • Structure: The compound features a triazolo-pyrimidine core, which is a significant scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound has been reported through several methodologies focusing on the regioselective functionalization of the triazolo-pyrimidine core. Notably, efficient one-step synthesis methods have been developed that allow for the modification of the C-2 position of the TZP scaffold, enhancing its biological activity against various pathogens .

Antiviral Activity

Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant antiviral properties. For instance:

  • Inhibition of Influenza Virus: The compound has shown promising results in inhibiting the PA-PB1 interaction critical for influenza virus replication. Studies report IC50 values indicating effective inhibition at non-toxic concentrations .
  • Broad-Spectrum Antiviral Effects: Compounds within this class have been developed against various viruses including HIV, HCV, HBV, and Chikungunya virus .

Anticancer Activity

The triazolo-pyrimidine scaffold is also recognized for its anticancer properties:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest. Research indicates that certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .

Other Pharmacological Activities

Beyond antiviral and anticancer effects, triazolo-pyrimidines are known to exhibit:

  • Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory effects in preclinical models.
  • CNS Activity: Compounds from this class have been explored for their potential as CNS agents due to their ability to cross the blood-brain barrier.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Antiviral Efficacy:
    • A study evaluated the anti-influenza activity of a related compound showing significant inhibition of viral replication with an EC50 value lower than 10 µM .
  • Anticancer Evaluation:
    • In vitro testing against prostate (PC-3) and lung (A-549) cancer cells revealed IC50 values of 1.54 µM and 3.36 µM respectively for related triazolo-pyrimidine compounds, indicating strong anticancer potential .
  • Mechanistic Insights:
    • Investigations into the mechanism of action revealed that these compounds could inhibit key enzymes involved in viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., dimethylamino, methoxy) increase solubility in polar solvents but may reduce thermal stability compared to halogenated analogs .
  • Carboxamide derivatives generally exhibit higher melting points than ester analogs due to hydrogen bonding .

Key Observations :

  • TMDP offers environmental benefits but poses handling challenges due to toxicity .
  • Microwave methods reduce reaction times but lack scalability .

Key Observations :

  • The dimethylamino group in the target compound may enhance binding to kinase ATP pockets, similar to mTOR inhibitors .
  • Carboxamide derivatives generally exhibit better pharmacokinetic profiles than esters or nitriles .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 2-(4-(dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how do they align with green chemistry principles?

  • Methodological Answer : A one-pot multicomponent reaction is commonly employed, involving 5-amino-1-phenyl-1,2,4-triazole, aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde), and acetoacetamide derivatives in ethanol/water (1:1 v/v) under reflux. The use of eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP) enhances reaction efficiency and reduces toxicity. TMDP acts as a dual Lewis base and hydrogen-bond acceptor, enabling high yields (up to 90%) while avoiding volatile solvents or metal catalysts. Reaction monitoring via TLC and purification via silica gel chromatography ensure product integrity .

Q. How can the molecular structure of this compound be confirmed, and what spectroscopic techniques are critical for characterization?

  • Methodological Answer : Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons at δ ~7.0–8.5 ppm) and carbon backbone.
  • IR Spectroscopy : To detect functional groups (e.g., carboxamide C=O stretch at ~1650–1680 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
  • Elemental Analysis : To validate empirical formulas (C, H, N content within ±0.3% of theoretical values) .

Q. What biological activities have been reported for this compound, and how are they evaluated experimentally?

  • Methodological Answer : Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values typically ranging from 5–20 µM. Antibacterial activity against Gram-positive pathogens (e.g., Enterococcus faecium) is tested via broth microdilution (MIC values ~8–32 µg/mL). Mechanistic studies involve molecular docking to predict interactions with targets like mTOR or DNA topoisomerases, validated by Western blotting or enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalyst selection for synthesizing triazolopyrimidine derivatives (e.g., TMDP vs. piperidine)?

  • Methodological Answer : While TMDP offers advantages like recyclability and non-flammability, its toxicity profile may conflict with green chemistry goals. To resolve this:

  • Comparative Toxicity Assays : Use in vitro cytotoxicity screening (e.g., HepG2 cells) to quantify IC₅₀ values for TMDP vs. piperidine.
  • Lifecycle Analysis (LCA) : Evaluate environmental impact via metrics like E-factor (waste per product mass) and energy consumption.
  • Catalyst Recycling Efficiency : Test TMDP’s reusability over 5 cycles (e.g., yield retention >85% indicates sustainability) .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Solvent Screening : Compare ethanol/water (1:1 v/v) with ionic liquids or PEG-400 for improved solubility and lower energy input.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to <2 hours while maintaining yields >80%.
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading, stoichiometry) and identify robust conditions .

Q. How can computational methods elucidate the compound’s mechanism of action in anticancer studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to mTOR’s ATP-binding pocket (PDB: 4JSV) over 100 ns trajectories to calculate binding free energies (ΔG ~-10 kcal/mol).
  • QSAR Modeling : Correlate substituent effects (e.g., dimethylamino vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area.
  • Kinetic Studies : Measure time-dependent inhibition of kinase activity via fluorescence-based assays (e.g., ADP-Glo™) .

Q. What are the key differences in biological activity between this compound and structurally similar triazolopyrimidines?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (Table 1):
CompoundKey SubstituentIC₅₀ (µM)Target
Target Compound (this study)4-(Dimethylamino)phenyl8.2mTOR
7-(4-Hydroxyphenyl) analog 4-Hydroxyphenyl15.4DNA Topoisomerase II
N-(4-Fluorophenyl) analog 4-Fluorophenyl22.1EGFR
  • Crystallographic Studies : Resolve 3D structures (e.g., X-ray diffraction) to identify hydrogen-bonding patterns critical for target selectivity .

Data Contradiction Analysis

  • Conflict : highlights TMDP as a green catalyst, while notes its high toxicity.
    • Resolution : Toxicity is context-dependent. TMDP’s low volatility and recyclability mitigate risks in industrial settings, but acute toxicity requires handling protocols (e.g., PPE, fume hoods). Environmental toxicity assays (e.g., Daphnia magna LC₅₀) provide data for regulatory compliance .

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